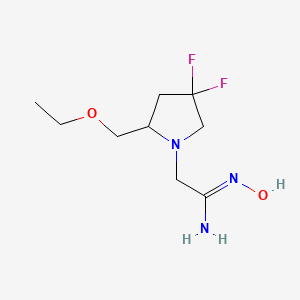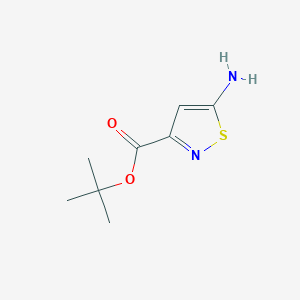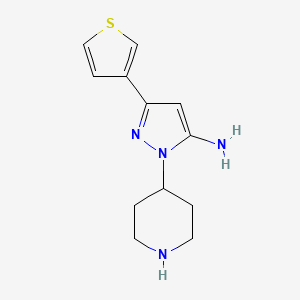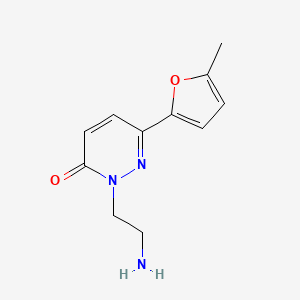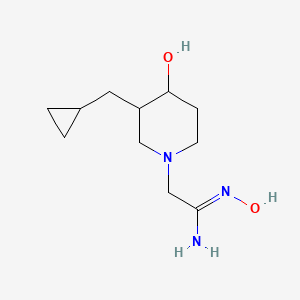
(Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N'-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound featuring a cyclopropylmethyl group, a hydroxypiperidine ring, and a hydroxyacetimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the cyclopropylmethyl group and the hydroxyacetimidamide moiety. Key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: This step often involves the use of cyclopropylmethyl bromide in the presence of a base to facilitate nucleophilic substitution.
Addition of the Hydroxyacetimidamide Moiety: This can be accomplished through reactions involving hydroxylamine derivatives and appropriate acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidamide moiety can be reduced to form amines.
Substitution: The cyclopropylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of cyclopropylmethyl and piperidine derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, (Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its reactivity and structural characteristics make it suitable for various applications, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The cyclopropylmethyl group and the piperidine ring are likely to play key roles in its binding to target proteins or enzymes. The hydroxyacetimidamide moiety may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the piperidine and hydroxyacetimidamide moieties.
Piperidine: Contains the piperidine ring but lacks the cyclopropylmethyl and hydroxyacetimidamide groups.
Hydroxyacetimidamide: Contains the hydroxyacetimidamide moiety but lacks the cyclopropylmethyl and piperidine groups.
Uniqueness
(Z)-2-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide is unique due to the combination of its structural features. The presence of the cyclopropylmethyl group, piperidine ring, and hydroxyacetimidamide moiety in a single molecule provides a distinct set of chemical and biological properties that are not found in simpler compounds.
Propiedades
Fórmula molecular |
C11H21N3O2 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
2-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H21N3O2/c12-11(13-16)7-14-4-3-10(15)9(6-14)5-8-1-2-8/h8-10,15-16H,1-7H2,(H2,12,13) |
Clave InChI |
FBHMERMGCFMRHE-UHFFFAOYSA-N |
SMILES isomérico |
C1CC1CC2CN(CCC2O)C/C(=N/O)/N |
SMILES canónico |
C1CC1CC2CN(CCC2O)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


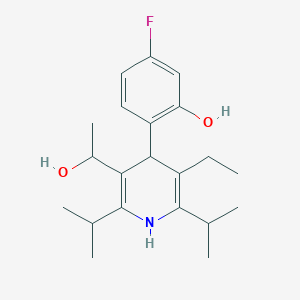


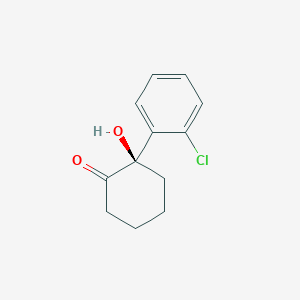

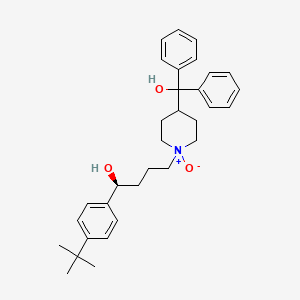
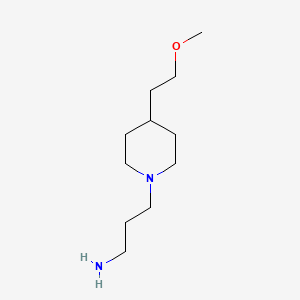
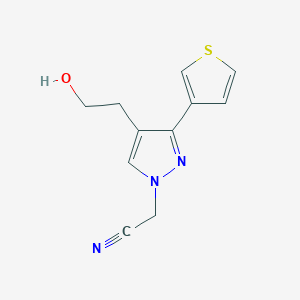
![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3,4-dihydroxybenzoate](/img/structure/B13427662.png)

